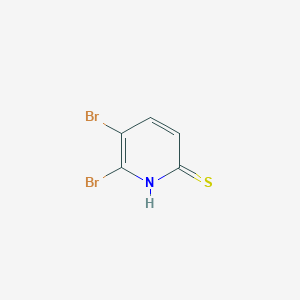
5,6-Dibromopyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromopyridine-2-thiol is an organosulfur compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions and a thiol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyridine-2-thiol typically involves the reaction of 2,6-dibromopyridine with 2-mercaptopyridine . The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the brominated pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromopyridine-2-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which facilitate the nucleophilic substitution of bromine atoms.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Major Products Formed:
Substitution Reactions: Products typically include substituted pyridines with various functional groups replacing the bromine atoms.
Oxidation Reactions: Major products include disulfides or sulfonic acids, depending on the extent of oxidation.
Scientific Research Applications
5,6-Dibromopyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 5,6-Dibromopyridine-2-thiol involves its ability to form covalent bonds with nucleophilic sites on target molecules. The thiol group is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their activity . This reactivity is crucial in both biological and industrial applications, where precise control over molecular interactions is required.
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the thiol group, making it less reactive in certain contexts.
2,6-Dibromopyridine: Similar bromination pattern but without the thiol group, limiting its applications in thiol-specific reactions.
2-Mercaptopyridine: Contains a thiol group but lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness: 5,6-Dibromopyridine-2-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H3Br2NS |
|---|---|
Molecular Weight |
268.96 g/mol |
IUPAC Name |
5,6-dibromo-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
InChI Key |
QDYXLURFQRMHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















